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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)pyrimidin-4-

amine

CAS No.: 1250898-11-3

Cat. No.: B1468170 Get Quote

Part 1: Compound Identity & Strategic Context[1]
Chemical Identity
This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine, a critical intermediate in the

development of kinase inhibitors and other bioactive heterocycles.[1] Unlike its commercially

ubiquitous isomers (e.g., 4-phenylpyrimidin-2-amine), this specific regioisomer often requires

custom synthesis for structure-activity relationship (SAR) studies.[1]

Property Detail

Systematic Name 2-(2-Chlorophenyl)pyrimidin-4-amine

Molecular Formula C₁₀H₈ClN₃

Molecular Weight 205.64 g/mol

Core Scaffold 2-Aryl-4-aminopyrimidine

Key Precursor CAS 7461-50-9 (2-Chloropyrimidin-4-amine)

Coupling Partner CAS 3900-89-8 (2-Chlorophenylboronic acid)

Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in

water
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Strategic Utility in Drug Discovery
The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving

as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] The 2-chlorophenyl substitution

at the C2 position introduces steric bulk and lipophilicity, often exploiting the "gatekeeper"

region of kinase pockets or inducing atropisomerism that can enhance selectivity.[1]

Part 2: Synthetic Protocol (Custom Synthesis)
Since 2-(2-Chlorophenyl)pyrimidin-4-amine is not a standard catalog item, a robust synthetic

route is required.[1] The most reliable method is a Suzuki-Miyaura cross-coupling reaction.[1]

Retrosynthetic Analysis
The target molecule is disconnected at the C2-aryl bond.[1] The preferred forward synthesis

involves coupling an electron-deficient 2-chloropyrimidine with an electron-rich arylboronic acid.

[1]

Reaction Scheme (DOT Diagram):
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Figure 1: Retrosynthetic pathway utilizing Suzuki-Miyaura cross-coupling.[1]

Experimental Protocol
Objective: Synthesize 1.0 g of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Reagents:

Precursor A: 2-Chloropyrimidin-4-amine (1.0 eq, 4.86 mmol, 0.63 g) [CAS 7461-50-9][1]
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Precursor B: 2-Chlorophenylboronic acid (1.2 eq, 5.83 mmol, 0.91 g) [CAS 3900-89-8][1]

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 0.24 mmol, 0.28 g)

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 9.72 mmol, 1.03 g)

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 20 mL)

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x) to

remove moisture and oxygen.

Reagent Addition: Charge the flask with Precursor A, Precursor B, and Pd(PPh₃)₄ under a

positive stream of Argon.

Solvent Degassing: In a separate vial, sparge the DME/Water mixture with Argon for 15

minutes. Add the degassed solvent to the reaction flask via syringe.

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC

(Mobile Phase: 5% MeOH in DCM) or LCMS.

Checkpoint: Look for the disappearance of the starting chloropyrimidine (m/z 130) and

appearance of the product (m/z ~206).

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2

x 30 mL) followed by Brine (30 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10%

MeOH in DCM).

Yield Expectation: 65–75% (approx. 0.65 g – 0.75 g).

Part 3: Analytical Validation & Quality Control[1]
Trustworthiness in chemical synthesis relies on rigorous characterization. The following data

points serve as self-validating criteria for the synthesized product.
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Expected Analytical Data
Method Expected Signal / Result Interpretation

¹H NMR (400 MHz, DMSO-d₆) δ 8.2 (d, 1H, Pyrimidine H6)
Characteristic doublet for

pyrimidine ring.[1]

δ 6.4 (d, 1H, Pyrimidine H5)
Upfield doublet due to amine

shielding.

δ 7.0 (br s, 2H, -NH₂) Exchangeable amine protons.

δ 7.3–7.6 (m, 4H, Ar-H)
Multiplet for the 2-chlorophenyl

ring.[1]

LCMS (ESI+) [M+H]⁺ = 206.05 / 208.05
Observe 3:1 ratio for Cl isotope

pattern.

Appearance Off-white to pale yellow solid
Typical for aminopyrimidines.

[1]

Purification Decision Tree
Use the following logic flow to determine the appropriate purification strategy based on crude

purity.
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Figure 2: Decision matrix for purification based on crude impurity profile.[1]

Part 4: Safety & Handling (SDS Summary)
While specific SDS data for the final product may be sparse, handling should be based on the

properties of the aminopyrimidine class and its precursors.

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Signal Word: Warning.
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Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection.[2][3]

P261: Avoid breathing dust/fume/gas/mist/vapors.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is

susceptible to oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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